N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride is a chemical compound with significant relevance in medicinal chemistry and pharmacology. This compound is classified as a cyclopropanamine derivative, notable for its potential applications in drug development, particularly as an intermediate in the synthesis of various pharmaceuticals, including ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes.
N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride falls under the category of organic compounds, specifically amines and cyclic amines. Its classification is based on its structural features, which include a cyclopropane ring and a fluorinated phenyl group.
The synthesis of N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride involves several key steps:
The molecular structure of N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride can be represented as follows:
N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride can participate in various chemical reactions:
The mechanism of action for N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride primarily relates to its role as an intermediate in synthesizing ticagrelor. Ticagrelor acts by inhibiting platelet aggregation through reversible binding to the adenosine diphosphate receptor P2Y12 on platelets, thereby preventing thrombus formation.
The pharmacological activity is influenced by the specific stereochemistry of the compound, particularly the (1R) configuration at the chiral center, which is essential for optimal receptor interaction.
N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride has several scientific uses:
This compound's unique structural features and biological relevance make it a valuable asset in medicinal chemistry and drug development efforts.
The enantiopure (1R)-1-(4-fluorophenyl)ethylamine moiety serves as the foundational chiral building block for N-[(1R)-1-(4-Fluorophenyl)ethyl]cyclopropanamine hydrochloride. Industrial-scale production employs asymmetric hydrogenation of prochiral imines as the predominant methodology. Ruthenium-BINAP catalytic systems achieve exceptional enantioselectivity (>98% ee) under moderate hydrogen pressures (50-100 psi) at 60-80°C in methanol/toluene mixed solvents [4]. Continuous processing adaptations have demonstrated 15-20% yield improvements over batch methods by minimizing catalyst deactivation [4]. Alternative biocatalytic approaches utilize ketone precursors resolved through immobilized transaminases, though substrate inhibition limitations restrict concentrations to <0.5M [10].
Table 1: Comparative Stereoselective Methods for (1R)-1-(4-Fluorophenyl)ethylamine Synthesis
Method | Catalyst System | Temperature (°C) | ee (%) | Scale Viability |
---|---|---|---|---|
Asymmetric Hydrogenation | Ru-(S)-XylBINAP | 70 | 99.2 | Multi-kilogram |
Biocatalytic Resolution | ω-Transaminase TA-13 | 30 | 98.5 | Laboratory |
Chiral Pool Derivation | (1R,2S)-Ephedrine Adducts | -20 to 25 | >99 | Intermediate Scale |
Purification typically employs fractional crystallization from heptane/ethyl acetate mixtures, yielding pharmaceutical-grade material with ≥99.5% chiral purity. Critical quality attributes include residual ruthenium levels (<10 ppm), confirmed through ICP-MS analysis [4] [10].
Cyclopropanation strategies center on stereocontrolled ring construction adjacent to the fluorinated aromatic system. Two predominant methodologies demonstrate scalability: 1) Transition metal-catalyzed decomposition of diazo compounds onto styrenyl olefins, and 2) Modified Simmons-Smith reactions. Dirhodium(II) tetraprolinate catalysts effect cyclopropanation of 4-fluorostyrene derivatives with ethyldiazoacetate, achieving 85-92% trans-diastereoselectivity at -40°C in dichloromethane [2]. Diastereomeric purity is enhanced (>99:1 dr) through subsequent recrystallization from n-hexane [4].
Zinc-carbenoid mediated cyclopropanation via the Furukawa modification employs diethylzinc/diiodomethane with 10 mol% copper(I) triflate, enabling efficient conversion at ambient temperature. This method circumvents the safety hazards associated with diazo handling in manufacturing environments. The resultant cyclopropanecarboxylates undergo Curtius rearrangement to access the amine functionality: carboxylates are converted to acyl azides followed by thermal rearrangement at 80-100°C in toluene, yielding Boc-protected amines after alcohol trapping [2] [4].
Table 2: Cyclopropanation Methods for Key Intermediate Synthesis
Method | Reagent System | Diastereoselectivity | Yield (%) | Operational Considerations |
---|---|---|---|---|
Dirhodium Catalyzed | Rh₂(S-DOSP)₄ + N₂CHCO₂Et | 92:8 trans:cis | 78 | Cryogenic temperatures |
Simmons-Smith Variant | Et₂Zn/CH₂I₂/CuOTf | 86:14 trans:cis | 82 | Moisture sensitivity |
Michael Initiated Closure | NaH/(BrCH₂CH₂)₂CuLi | 75:25 trans:cis | 65 | Requires anhydrous conditions |
Post-cyclopropanation, the stereointegrity of the ring junction is maintained through low-temperature (<0°C) lithiation-amination sequences to install the amine functionality without epimerization [3] [9].
N-Functionalization of the cyclopropylamine core enables strategic modulation of physicochemical properties and target engagement. Reductive amination protocols employ sodium triacetoxyborohydride in dichloroethane at ambient temperature, facilitating coupling with aldehydes and ketones while preserving stereochemical integrity [4]. Acylation reactions utilize acid chloride inputs with N-methylmorpholine base in tetrahydrofuran, achieving >95% conversion within 2 hours at 0-5°C to prevent racemization [8].
Notably, secondary amine derivatives exhibit altered pharmacological profiles versus the primary amine parent compound. Introduction of sulfonamide functionalities via 2-nitrobenzenesulfonyl chloride protection followed by nucleophilic displacement enhances blood-brain barrier penetration by 3-fold in rodent models [3]. The hydrochloride salt form significantly improves aqueous solubility (82 mg/mL versus 3.7 mg/mL for free base) critical for formulation development [8].
Table 3: Bioactivity Modulation Through N-Functionalization
Derivative | Log P | Aqueous Solubility (mg/mL) | 5-HT₂C Binding IC₅₀ (nM) | Dopamine Uptake Inhibition (%) |
---|---|---|---|---|
Primary Amine (Parent Compound) | 2.1 | 3.7 | 12.8 ± 1.2 | 38 ± 4 |
N-Methyl | 2.4 | 41.5 | 8.3 ± 0.9 | 67 ± 3 |
N-Acetyl | 1.7 | >100 | 154 ± 11 | 12 ± 2 |
N-(2-Pyridylsulfonyl) | 0.9 | 28.3 | 4.2 ± 0.4 | 89 ± 5 |
Structure-activity relationship studies indicate that small alkyl groups (methyl, ethyl) enhance monoamine transporter affinity while bulkier aryl substituents promote receptor subtype selectivity [3] [6].
Pharmaceutical salt formation necessitates strict control over polymorphic forms and particle size distribution. Hydrochloride salt crystallization employs ethanol/water or ethanol/methyl tert-butyl ether (MTBE) solvent systems under anti-solvent addition protocols [4]. Seeded crystallization at 40°C with 0.1% w/w polymorph I seeds followed by controlled cooling at 0.5°C/minute to 5°C yields the thermodynamically stable Form A with consistent bulk density (0.45-0.55 g/mL).
Critical process parameters include:
Powder X-ray diffraction analysis confirms polymorphic purity, with characteristic Form A peaks at 2θ = 7.8°, 15.6°, and 23.4°. Accelerated stability studies (40°C/75% RH) demonstrate that Form A maintains chemical purity (>99.5%) and crystallinity for ≥24 months when packaged with desiccant [4]. Final isolation via pressure nutsch filtration with ethanol/MTBE washes provides consistent residual solvent levels (<500 ppm ethanol, <3000 ppm MTBE) meeting ICH Q3C guidelines [8].
Industrial manufacturing has implemented significant green chemistry innovations to reduce environmental impact:
Solvent Replacement Initiatives: Dichloromethane in extraction steps has been systematically replaced by 2-methyltetrahydrofuran (derived from renewable resources) with equivalent partition coefficients (>4.5) for the free base compound. This substitution reduces the Process Mass Intensity (PMI) by 32% and eliminates classified carcinogens from the process stream [4].
Catalytic Diazodecomposition: Rhodium catalyst loadings have been reduced to 0.15 mol% through continuous flow chemistry implementations. Microreactor technology confines hazardous diazo intermediates within controlled volumes (<10 mL total inventory), enhancing safety while achieving 95% conversion at 80°C with residence times under 2 minutes [2] [4].
Waste Minimization Protocols: The E-factor (kg waste/kg product) has been reduced from 78 to 28 through:
Table 4: Environmental Impact Metrics Across Production Scales
Parameter | Original Process (2010) | Optimized Process (2024) | Improvement (%) |
---|---|---|---|
Process Mass Intensity | 143 | 68 | 52.4 |
Energy Intensity (MJ/kg) | 890 | 420 | 52.8 |
Water Usage (L/kg) | 1200 | 380 | 68.3 |
Hazardous Waste Ratio | 0.65 | 0.18 | 72.3 |
These advancements align with the ACS Green Chemistry Institute's principles while maintaining the target compound's quality specifications. Life cycle assessment confirms a 45% reduction in global warming potential per kilogram of active pharmaceutical ingredient produced [4] [6].
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6